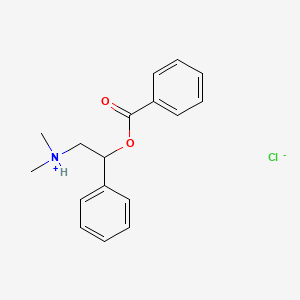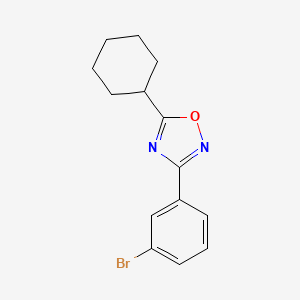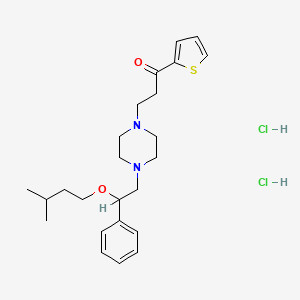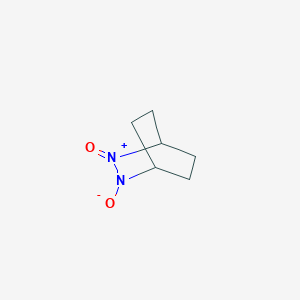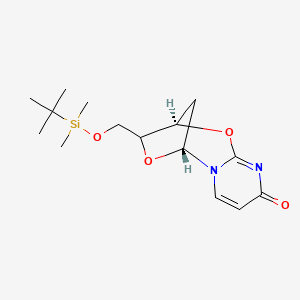
5'-Tbdms-2,3'-anhydro-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (Tbdms) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a uridine derivative using tert-butyldimethylsilyl chloride (Tbdms-Cl) in the presence of a base such as imidazole. This is followed by the formation of the anhydro linkage through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the anhydro linkage or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the 5’ position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified nucleosides.
Scientific Research Applications
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA research, particularly in understanding nucleic acid interactions and modifications.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The presence of the anhydro linkage and the Tbdms group can disrupt base pairing and nucleic acid stability, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A naturally occurring nucleoside that lacks the Tbdms and anhydro modifications.
5’-Tbdms-2’-deoxyuridine: Similar to 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine but without the anhydro linkage.
2’,3’-Anhydro-2’-deoxyuridine: Lacks the Tbdms protecting group but has the anhydro linkage.
Uniqueness
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is unique due to the combination of the Tbdms protecting group and the anhydro linkage. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H24N2O4Si |
|---|---|
Molecular Weight |
324.45 g/mol |
IUPAC Name |
(1R,9R)-10-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C15H24N2O4Si/c1-15(2,3)22(4,5)19-9-11-10-8-13(20-11)17-7-6-12(18)16-14(17)21-10/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11?,13-/m1/s1 |
InChI Key |
GRCMIIHREXFDGU-IAUSTGCCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1[C@H]2C[C@@H](O1)N3C=CC(=O)N=C3O2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2CC(O1)N3C=CC(=O)N=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



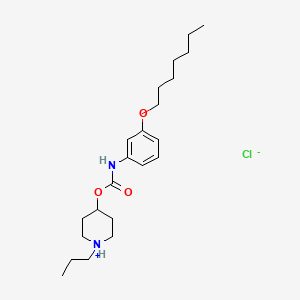
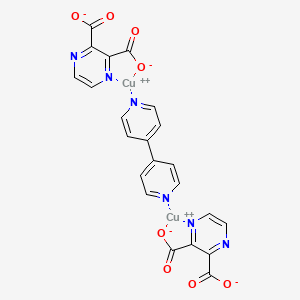
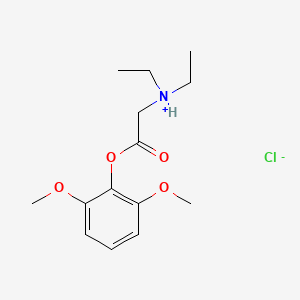
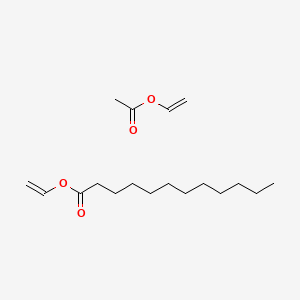

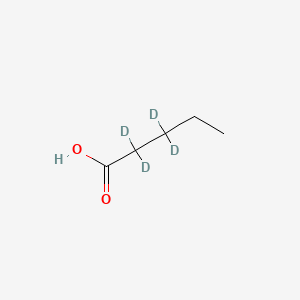
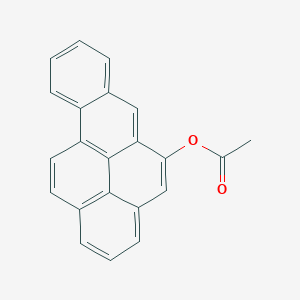
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
